A Technical Guide to the Physicochemical Properties and Synthetic Strategy of 4-(Indazol-1-ylmethyl)benzoic acid
A Technical Guide to the Physicochemical Properties and Synthetic Strategy of 4-(Indazol-1-ylmethyl)benzoic acid
Executive Summary: This document provides a comprehensive technical overview of 4-(Indazol-1-ylmethyl)benzoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This molecule uniquely combines the structural features of 1H-indazole, a privileged scaffold in drug discovery, with the versatile functionality of benzoic acid, connected via a methylene linker. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes a robust profile based on established chemical principles and detailed analysis of its core structural motifs and closely related chemical analogs. We present its predicted physicochemical properties, a proposed, high-yield synthetic pathway with detailed protocols, and a complete strategy for its analytical characterization. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, evaluation, and application of novel indazole derivatives.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its utility stems from several key features:
-
Bioisosteric Replacement: Indazole serves as an effective bioisostere for native structures like indoles and phenols. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and introduce novel hydrogen bonding capabilities.[1] The indazole ring contains both a hydrogen bond donor (the N-H group, though substituted in our target molecule) and a hydrogen bond acceptor (the pyridine-type nitrogen), offering versatile interaction possibilities.[1]
-
Kinase Inhibition: The indazole core is a prominent feature in numerous protein kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the ATP-binding site.[1] Marketed drugs such as Axitinib (a VEGF receptor inhibitor) and Granisetron (a 5-HT3 receptor antagonist) underscore the therapeutic success of this scaffold.[1][2]
-
Synthetic Versatility: The indazole ring can be functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize target binding and drug-like characteristics.[3]
The subject of this guide, 4-(Indazol-1-ylmethyl)benzoic acid, strategically positions this valuable indazole scaffold with a benzoic acid moiety. The carboxylic acid group provides a handle for forming amides, esters, or for acting as a coordinating ligand in the development of metal-organic frameworks (MOFs).[4][5] This bifunctional architecture makes it a highly attractive, yet underexplored, building block for novel therapeutic agents and advanced materials.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The unambiguous structure of 4-(Indazol-1-ylmethyl)benzoic acid consists of a 1H-indazole ring connected at the N1 position to a p-substituted benzoic acid via a methylene (-CH2-) bridge.
Caption: Molecular structure of 4-(Indazol-1-ylmethyl)benzoic acid.
Physicochemical Properties
The following table summarizes the core physicochemical properties. As direct experimental values are scarce, these are derived from computational models and data from close structural analogs, such as 4-(1H-imidazol-1-ylmethyl)benzoic acid (CAS 94084-75-0).[6][7]
| Property | Predicted Value / Information | Basis of Prediction |
| Molecular Formula | C₁₅H₁₂N₂O₂ | - |
| Molecular Weight | 252.27 g/mol | Calculated from formula |
| CAS Number | Not broadly assigned | Literature search |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar benzoic acid derivatives[8] |
| Melting Point | >250 °C | Extrapolated from analogs like 4-(1H-imidazol-1-ylmethyl)benzoic acid (267-268 °C)[6] and 4-(1H-imidazol-1-yl)benzoic acid (>305 °C)[9]. The rigid, planar structure and potential for strong intermolecular hydrogen bonding via the carboxylic acid dimers suggest a high melting point. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | Based on the presence of both polar (indazole, carboxylic acid) and non-polar (benzene rings) moieties. Solubility in aqueous media is expected to be pH-dependent, increasing at higher pH due to deprotonation of the carboxylic acid. |
| pKa | 4.0 - 4.5 | The electron-withdrawing nature of the indazolylmethyl substituent is comparable to similar groups. The pKa is predicted to be close to that of benzoic acid (4.2). The analog 4-(1H-imidazol-1-ylmethyl)benzoic acid has a predicted pKa of 4.14.[6] |
| XLogP3 | ~2.5 - 3.0 | Calculated estimate. The value reflects a moderate lipophilicity, suitable for potential drug candidates. The indazole ring increases lipophilicity compared to an imidazole analog (XLogP3 = 1.1).[7] |
| Hydrogen Bond Donors | 1 (Carboxylic acid OH) | Structural analysis |
| Hydrogen Bond Acceptors | 3 (Carboxylic acid C=O, Indazole N2) | Structural analysis |
Proposed Synthetic Route and Experimental Protocols
A robust and logical synthesis of 4-(Indazol-1-ylmethyl)benzoic acid can be achieved via a two-step process starting from commercially available materials. The key transformation is the regioselective N-alkylation of indazole.
Retrosynthetic Analysis
The molecule can be disconnected at the N1-CH₂ bond, leading back to two key precursors: indazole and a 4-(halomethyl)benzoic acid derivative.
Caption: Retrosynthetic pathway for the target molecule.
Forward Synthesis Workflow
The proposed forward synthesis maximizes yield and purity by protecting the carboxylic acid as a methyl ester during the alkylation step, followed by a final deprotection.
Caption: Proposed three-step synthesis workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(bromomethyl)benzoate
-
Rationale: This step converts the benzylic methyl group into a good leaving group (bromide) for the subsequent nucleophilic substitution. Using a methyl ester protects the carboxylic acid.[10] Radical bromination with N-bromosuccinimide (NBS) is a standard and efficient method for this transformation.
-
Procedure:
-
To a round-bottom flask, add methyl p-toluate (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Add a suitable solvent, such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step or purified by column chromatography.
-
Protocol 2: Synthesis of Methyl 4-(indazol-1-ylmethyl)benzoate
-
Rationale: This is the key C-N bond-forming step. Indazole is deprotonated by a mild base to form the indazolide anion, which then acts as a nucleophile. The choice of base and solvent is critical for regioselectivity. Non-polar solvents and alkali metal carbonates often favor N1 alkylation, while stronger bases like NaH in polar aprotic solvents can also be effective.[3][11]
-
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve indazole (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq.) in DMF dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and obtain the desired N1-alkylated product.
-
Protocol 3: Hydrolysis to 4-(Indazol-1-ylmethyl)benzoic acid
-
Rationale: The final step is a standard saponification of the methyl ester to the carboxylic acid.[12]
-
Procedure:
-
Dissolve the purified methyl 4-(indazol-1-ylmethyl)benzoate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2-3 eq.) or lithium hydroxide (LiOH).
-
Heat the mixture to reflux or stir at an elevated temperature (e.g., 60 °C) until TLC indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1M HCl.
-
The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Analytical Characterization Strategy
A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized compound.[13]
| Technique | Expected Results for 4-(Indazol-1-ylmethyl)benzoic acid |
| ¹H NMR | ~13.0 ppm: (s, 1H) broad singlet for the carboxylic acid proton. ~8.1 ppm: (d, 1H) signal for the H3 proton of the indazole. ~7.9 ppm: (d, 2H) doublet for the aromatic protons ortho to the carboxylic acid. ~7.8-7.1 ppm: (m, 5H) complex multiplet for the remaining indazole and benzoic acid protons. ~5.8 ppm: (s, 2H) sharp singlet for the key methylene bridge protons. |
| ¹³C NMR | ~167 ppm: Carboxylic acid carbonyl carbon. ~140-120 ppm: Multiple signals corresponding to the 11 aromatic carbons of the indazole and benzene rings. ~50 ppm: Methylene bridge carbon. |
| FT-IR | 3300-2500 cm⁻¹: Very broad O-H stretch characteristic of a carboxylic acid dimer. ~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid. ~1610, 1500, 1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations. |
| Mass Spec (ESI-) | [M-H]⁻ ion: Expected at m/z 251.08. High-Resolution MS: Calculated exact mass for C₁₅H₁₁N₂O₂⁻: 251.0826. Confirmation of this mass would verify the elemental composition. |
| Elemental Analysis | Calculated for C₁₅H₁₂N₂O₂: C, 71.42%; H, 4.79%; N, 11.10%. Experimental values should be within ±0.4% of these calculated values. |
Potential Applications and Future Research
Given its unique structure, 4-(Indazol-1-ylmethyl)benzoic acid is a promising candidate for several research areas:
-
Drug Discovery: The compound can serve as a foundational fragment for building libraries of potential kinase inhibitors. The carboxylic acid can be converted to a diverse set of amides to probe structure-activity relationships (SAR) against various enzyme targets.[2]
-
Materials Science: The molecule's rigid structure and ability to coordinate through both the indazole nitrogen and the carboxylate group make it an excellent candidate for a linker in the design of novel Metal-Organic Frameworks (MOFs) with potential applications in gas storage, separation, or catalysis.[14]
-
Chemical Biology: It can be used as a tool compound to study biological systems where indazole-protein interactions are of interest.
Future work should focus on the execution of the proposed synthesis, full experimental characterization to validate the predicted properties, and subsequent evaluation of its biological activity and material properties.
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